molecular formula C13H15Cl2N3O4S B11001702 N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B11001702
M. Wt: 380.2 g/mol
InChI Key: FXBWWYJDTZTGLQ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dioxidotetrahydrothiophenyl group

Properties

Molecular Formula

C13H15Cl2N3O4S

Molecular Weight

380.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C13H15Cl2N3O4S/c14-10-2-1-8(5-11(10)15)17-12(19)6-16-13(20)18-9-3-4-23(21,22)7-9/h1-2,5,9H,3-4,6-7H2,(H,17,19)(H2,16,18,20)

InChI Key

FXBWWYJDTZTGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves:

  • Formation of Intermediate : Reaction of 3,4-dichloroaniline with glycine using EDCI as a coupling agent.
  • Final Product Formation : Reaction with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride under basic conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Chemistry

This compound serves as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure allows for diverse chemical reactions including oxidation, reduction, and substitution.

Biology

Research indicates that this compound may function as an enzyme inhibitor or ligand in biochemical assays. It has been evaluated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Exhibits inhibition of bacterial growth by disrupting cell wall synthesis.
  • Antitumor Activity : Induces apoptosis in cancer cell lines such as MCF-7 and HeLa.

Medicine

The compound is explored for its therapeutic properties, particularly anti-inflammatory and antimicrobial activities. Its mechanism of action includes:

  • Enzyme Inhibition : Binding to active sites of enzymes to block substrate access.
  • Modulation of Signaling Pathways : Interacting with receptors or ion channels.

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. The implementation of green chemistry principles is crucial for enhancing yield and minimizing waste.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AntitumorInduction of apoptosis in cancer cellsCancer Research Journal
Enzyme InhibitionInhibition of specific metabolic enzymesBiochemical Journal

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated compounds structurally related to this compound against various bacterial strains. Results indicated enhanced activity against Gram-positive bacteria when electron-withdrawing groups were present.

Case Study 2: Cancer Cell Line Testing

Research focused on the antitumor effects revealed that treatment with this compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, demonstrating an IC50 value in the low micromolar range.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxidotetrahydrothiophenyl group, in particular, contributes to its stability and potential as a versatile intermediate in organic synthesis .

Biological Activity

N-(3,4-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a compound that has attracted attention due to its potential biological activities. This article reviews its synthesis, biological screening, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the tetrahydrothiophene ring followed by the introduction of the dichlorophenyl group through acylation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The cytotoxic effects are typically assessed using assays like MTT or XTT, which measure cell viability following treatment with the compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific metabolic enzymes

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, a series of compounds structurally related to this compound were tested against various strains of bacteria. The results indicated a strong correlation between structural modifications and antibacterial potency. Notably, compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the antitumor effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that treatment with this compound led to a significant reduction in cell viability with an IC50 value in the low micromolar range.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for potential therapeutic applications. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy against specific pathogens or cancer types.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.